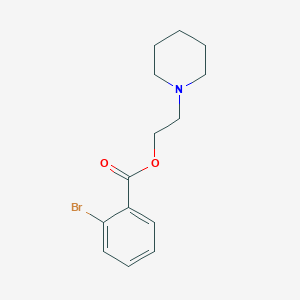

2-(1-Piperidinyl)ethyl 2-bromobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18BrNO2 |

|---|---|

Molecular Weight |

312.2 g/mol |

IUPAC Name |

2-piperidin-1-ylethyl 2-bromobenzoate |

InChI |

InChI=1S/C14H18BrNO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2 |

InChI Key |

MPPRJHFQKSRLTI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 1 Piperidinyl Ethyl 2 Bromobenzoate

Transformations Involving the Bromobenzene (B47551) Moiety

The presence of the bromine atom on the aromatic ring of 2-(1-Piperidinyl)ethyl 2-bromobenzoate (B1222928) is the primary site of its synthetic utility. This halogen allows for a diverse range of reactions that modify the core structure of the molecule.

Cross-Coupling Reactions (e.g., C(sp²)–C(sp³), C(sp²)–C(sp²) bond formation)

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, which facilitates the coupling of an organohalide with an organometallic reagent. nih.govacs.org The bromobenzene unit of the title compound is an excellent substrate for such transformations.

Palladium catalysis is a powerful tool for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. nih.gov The three most prominent named reactions in this class are the Heck, Suzuki, and Sonogashira couplings, all of which are applicable to aryl bromides like 2-(1-Piperidinyl)ethyl 2-bromobenzoate.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a precursor like palladium(II) acetate (B1210297). acs.org A base, such as triethylamine (B128534), is required to neutralize the hydrogen halide formed during the reaction. nih.gov Research on the analogous compound, ethyl 2-bromobenzoate, has shown its successful participation in the Heck reaction. For instance, its coupling with acrylonitrile (B1666552) can be directed to yield either the standard Heck product or a lactonization product depending on the specific conditions employed. youtube.com

The Suzuki reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester. acs.orgrsc.org These reactions are known for their mild conditions and high functional group tolerance. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. acs.org

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgacs.org This reaction is unique in that it typically requires a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, along with an amine base. acs.orgrsc.org

Below is a table summarizing typical conditions for these palladium-catalyzed reactions with aryl bromides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|---|

| Heck | Alkene (e.g., Acrylonitrile) | Pd(OAc)₂, PPh₃ | Et₃N | MeCN | 78 °C, 2 h | youtube.com |

| Suzuki | Arylboronic Acid | Pd(OAc)₂, Dialkylbiaryl phosphine (B1218219) ligand | K₃PO₄ | Toluene/H₂O | Room Temp to 100 °C | acs.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine (B6355638) | DMF or THF | Room Temp to 100 °C | acs.orgacs.org |

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov They can facilitate the coupling of a wide range of electrophiles, including aryl bromides, with various nucleophiles. nih.govmdpi.com

Nickel-catalyzed Suzuki-Miyaura couplings are effective for generating biaryl compounds from aryl halides. These reactions often employ air-stable Ni(II) precatalysts, such as NiCl₂(PCy₃)₂, and can be performed in greener solvents like 2-Me-THF.

For the formation of C(sp²)-C(sp³) bonds , nickel catalysis can effectively couple aryl bromides with alkyl halides or their equivalents. These reactions often proceed through radical pathways and can be initiated by light in the absence of an external photocatalyst.

The following table presents representative conditions for nickel-catalyzed cross-coupling reactions involving aryl bromides.

| Reaction Type | Coupling Partner | Catalyst System | Base/Reductant | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura (C(sp²)-C(sp²)) | Arylboronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 100 °C, 12 h | |

| Reductive Coupling (C(sp²)-C(sp³)) | Alkyl Iodide | NiBr₂·diglyme, 4,4'-di-tert-butyl-2,2'-bipyridine | Hantzsch Ester | DMA | Blue LEDs, Room Temp, 24 h |

The synergy between two distinct catalytic cycles can enable transformations that are difficult to achieve with a single catalyst. Dual catalytic systems, particularly those combining nickel with a photoredox catalyst, have become a powerful strategy for cross-coupling reactions. organic-chemistry.org

Photoredox/Nickel dual catalysis allows for the coupling of aryl bromides with a wide range of partners under mild conditions. youtube.comorganic-chemistry.org In this approach, a photocatalyst, upon excitation by visible light, generates a radical species from a stable precursor. This radical is then intercepted by a nickel catalyst, which facilitates the cross-coupling with the aryl bromide. organic-chemistry.org This strategy has been successfully applied to the C(sp³)–C(sp²) coupling of aryl bromides with alkylsilicates and secondary alkyl β-trifluoroboratoketones. youtube.com

Another type of dual catalysis involves the combination of two different transition metals, such as palladium and nickel . This strategy leverages the orthogonal reactivity of the two metals. For instance, in a cross-Ullman reaction, a palladium catalyst can selectively activate an aryl triflate while a nickel catalyst selectively activates an aryl bromide, leading to a highly selective cross-coupling product.

| Catalytic System | Reaction Type | Coupling Partners | Key Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Ni/Photoredox | C(sp²)-C(sp³) | Aryl Bromide + Ammonium (B1175870) Alkylsilicate | NiCl₂·glyme, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DMF | Blue LEDs, Room Temp | youtube.com |

| Ni/Pd | C(sp²)-C(sp²) (Cross-Ullman) | Aryl Bromide + Aryl Triflate | (bpy)NiBr₂, (dppp)PdCl₂, Zn, KF | DMA | 80 °C |

Carbonylation Reactions

Palladium-catalyzed carbonylation is a highly effective method for converting aryl halides into various carbonyl compounds, such as esters, amides, and carboxylic acids, by introducing a molecule of carbon monoxide (CO). This transformation is a powerful tool for increasing molecular complexity. For a substrate like this compound, carbonylation of the C-Br bond would lead to derivatives of phthalic acid.

General protocols for the carbonylation of aryl bromides often utilize a palladium catalyst, a suitable ligand, a base, and a nucleophile (e.g., an alcohol for ester synthesis or an amine for amide synthesis) under an atmosphere of CO. A system based on a palladium acetate catalyst and the Xantphos ligand has been shown to be broadly effective for the carbonylation of aryl bromides at atmospheric pressure to produce methyl esters and various amides.

| Product Type | Nucleophile | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| Methyl Ester | Methanol (B129727) (MeOH) | Pd(OAc)₂, Xantphos | Et₃N | Toluene/MeOH | 1 atm CO, 70 °C | |

| Benzamide | Amine (e.g., Morpholine) | Pd(OAc)₂, Xantphos | DBU | Toluene | 1 atm CO, 80-120 °C | |

| Weinreb Amide | N,O-Dimethylhydroxylamine·HCl | Pd(OAc)₂, Xantphos | Na₂CO₃ | Toluene | 1 atm CO, 80-120 °C |

Reductive Dehalogenation Strategies

Reductive dehalogenation, or hydrodehalogenation, is the process of replacing a halogen atom with a hydrogen atom. This reaction can be useful for removing a directing group after it has served its synthetic purpose or for producing the parent arene scaffold. A variety of methods exist for the reductive dehalogenation of aryl halides.

Catalytic methods often employ a transition metal catalyst (like palladium) with a hydrogen source, such as hydrogen gas (H₂), formic acid, or silanes. Non-catalytic methods can involve radical reactions using reagents like tributyltin hydride (TBTH) or dissolving metal reductions. For instance, bromobenzoic acids have been successfully reduced to benzoic acid using TBTH in water at elevated temperatures. Another approach involves using a potassium hydroxide-poly(ethylene glycol) (PEG) system, which has been shown to dehalogenate various aryl halides.

| Reagent System | Substrate Example | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Tributyltin hydride (TBTH), NaHCO₃, AIBN (cat.) | m-Bromobenzoic acid | H₂O | 90 °C, 24 h | High | |

| KOH, Poly(ethylene glycol) (PEG-400) | 1-Bromonaphthalene | Xylene | Reflux | 41% |

Reactions of the Ester Group

The ester functionality in this compound is a primary site for nucleophilic attack and other transformations common to carboxylic acid derivatives.

The hydrolytic stability of an ester is a critical parameter, influencing its shelf-life and in vivo metabolic fate. Esters are susceptible to both chemical (acid or base-catalyzed) and enzymatic hydrolysis.

Chemical Hydrolysis: In aqueous media, the ester can be hydrolyzed to 2-bromobenzoic acid and 2-(1-piperidinyl)ethanol. The rate of this reaction is significantly influenced by pH and temperature. Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester.

Enzymatic Hydrolysis: In biological systems, esterases, particularly carboxylesterases found in plasma and liver microsomes, can catalyze the hydrolysis of esters. chemscene.comcymitquimica.com While no specific enzymatic hydrolysis studies on this compound have been found, research on analogous simple esters like ethyl 2-bromobenzoate has been conducted. chemscene.comcymitquimica.com These studies often utilize rat plasma and liver microsomes to assess metabolic lability, which is a key factor in the design of bioactive compounds and prodrugs. chemscene.comcymitquimica.com The electronic environment of the aromatic ring and the nature of the alcohol portion of the ester can influence the rate of enzymatic hydrolysis. cymitquimica.com

A comparative study on a series of homologous and isosteric esters provided insights into the structure-lability relationship. For instance, the hydrolytic stability in both basic media and biological matrices (rat plasma and liver microsomes) was evaluated for compounds including ethyl 2-bromobenzoate. chemscene.comcymitquimica.com Such data is instrumental in predicting the metabolic profile of more complex ester-containing molecules.

Table 1: General Conditions for Hydrolysis Studies

| Hydrolysis Type | Typical Reagents/Systems | Monitored Products |

|---|---|---|

| Chemical | Acid (e.g., HCl) or Base (e.g., NaOH) in aqueous solution | Carboxylic Acid, Alcohol |

| Enzymatic | Rat Plasma, Liver Microsomes | Carboxylic Acid, Alcohol |

This table represents generalized conditions for hydrolysis studies and is not based on specific experimental data for this compound.

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with an alcohol (R'-OH) would yield a new ester, 2-bromobenzoate-R', and release 2-(1-piperidinyl)ethanol.

Common catalysts for transesterification include mineral acids (like sulfuric acid), metal alkoxides (like sodium methoxide), and enzymes (lipases). psu.edu The reaction is generally an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Direct conversion of the ester group in this compound to imines or enamines is not a typical transformation. Such conversions usually start from ketones or aldehydes. However, the ester could potentially be a precursor to intermediates that can then form imines or enamines. For example, reduction of the ester to the corresponding aldehyde, though often challenging to stop at this stage, would provide a substrate for reaction with primary amines to form imines. Further reaction with secondary amines could lead to enamines.

No specific literature detailing the conversion of this compound to imines or enamines was identified in the performed searches.

Reactivity of the Piperidine Ring

The piperidine ring in this compound contains a nucleophilic tertiary nitrogen atom, which is a key site for various chemical reactions.

N-Alkylation: The tertiary nitrogen of the piperidine ring can react with alkyl halides to form a quaternary ammonium salt. This is a standard SN2 reaction where the nitrogen atom acts as the nucleophile. The product of such a reaction with an alkyl halide (R-X) would be a 1-alkyl-1-[2-(2-bromobenzoyloxy)ethyl]piperidinium halide. The reaction conditions typically involve a polar aprotic solvent.

N-Acylation: While N-acylation is more common for primary and secondary amines, tertiary amines can react with acyl halides under certain conditions, often leading to the formation of an acylammonium salt, which can be a reactive intermediate.

Although general procedures for the N-alkylation and N-acylation of piperidine and its derivatives are well-documented, specific studies involving this compound were not found in the literature search.

Table 2: General Reactions of the Piperidine Nitrogen

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Quaternary Ammonium Salt |

| N-Acylation | Acyl Halide (RCOX) | Acylammonium Salt (intermediate) |

This table outlines general reactivity and is not based on specific experimental data for this compound.

The piperidine ring is generally a stable saturated heterocycle. Ring transformations and rearrangements are not common under normal conditions. However, under specific and often strenuous reaction conditions, or with appropriately substituted piperidine rings, rearrangements can be induced. For instance, ring-expansion or contraction reactions can occur through reactive intermediates like aziridinium (B1262131) or azetidinium ions, though these are more commonly formed from smaller ring systems. chemscene.com

No literature was found describing ring transformations or rearrangements specifically for the piperidine ring within the this compound molecule.

Mechanistic Studies of Key Reactions

The reactivity of this compound is primarily dictated by the ester functional group, which is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis. The presence of the ortho-bromo substituent on the benzoate (B1203000) ring and the bulky piperidinyl group on the ethyl chain introduce significant electronic and steric influences that modulate the rates and mechanisms of these reactions.

Kinetic Investigations of Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms. For a compound like this compound, kinetic investigations would likely focus on its hydrolysis under both acidic and basic conditions.

Under basic conditions, the hydrolysis is expected to follow a second-order rate law, being first order in both the ester and the hydroxide ion. The rate-determining step would be the nucleophilic attack of the hydroxide ion on the ester carbonyl carbon. The anticipated rate equation would be:

Rate = k[Ester][OH⁻]

A hypothetical kinetic study might compare the hydrolysis rates of a series of related esters to delineate the electronic effects of the substituent on the benzene (B151609) ring.

Hypothetical Rate Constants for the Basic Hydrolysis of Substituted 2-(1-Piperidinyl)ethyl Benzoates

| Substituent (X) in 2-(1-Piperidinyl)ethyl X-benzoate | Relative Rate Constant (k_rel) |

| 4-Nitro | 50 |

| 2-Bromo | 15 |

| 4-Chloro | 10 |

| Hydrogen | 1 |

| 4-Methoxy | 0.1 |

This table is illustrative and presents hypothetical data based on established electronic effects of substituents in similar reactions.

Identification of Intermediates and Transition States

The hydrolysis of this compound, like other esters, is expected to proceed through a tetrahedral intermediate.

In basic hydrolysis , the hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, expelling the 2-(1-piperidinyl)ethoxide as the leaving group, which is then quickly protonated by the solvent. The transition state for the formation of this intermediate is the highest energy point on the reaction coordinate.

In acid-catalyzed hydrolysis , the ester is first protonated on the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. This leads to a tetrahedral intermediate which, after proton transfer, eliminates 2-(1-piperidinyl)ethanol.

The identification of such transient species would typically involve spectroscopic techniques under conditions that favor their accumulation, or through isotopic labeling studies to trace the reaction pathway.

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly modulated by steric and electronic factors.

Steric Effects: The steric hindrance in this molecule is substantial.

The ortho-bromo group provides significant steric hindrance around the reaction center (the carbonyl group). This can impede the approach of the nucleophile, potentially slowing down the reaction rate.

The piperidinyl group is a bulky substituent on the ethyl portion of the alcohol moiety. While this group is not directly attached to the reaction center, its size can influence the stability of the leaving group and potentially the conformation of the entire molecule, which could have a more subtle effect on reactivity.

Inability to Generate Article Due to Lack of Specific Data

It is not possible to generate the requested article on the advanced spectroscopic characterization of "this compound." A thorough and extensive search for the required scientific data has yielded no specific experimental results for this particular compound.

The instructions mandate a detailed and scientifically accurate article, including data tables and research findings for various spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR, and HRMS) applied specifically to "this compound." However, no published spectra, chemical shift lists, correlation data, or exact mass measurements for this molecule could be located in the public domain.

While general principles of these analytical techniques are well-documented, and data for precursor molecules like Ethyl 2-bromobenzoate are available, the core requirement of the request is to focus solely on "this compound." Generating content without specific, verifiable data would lead to speculation and fall short of the required scientific accuracy and authoritativeness. The creation of data tables and detailed findings, as stipulated, is therefore impossible.

Until peer-reviewed, experimental spectroscopic data for "this compound" becomes publicly available, an article adhering to the strict and detailed outline provided cannot be accurately produced.

Advanced Spectroscopic Characterization for Structural Elucidation of 2 1 Piperidinyl Ethyl 2 Bromobenzoate

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the structural elucidation of 2-(1-Piperidinyl)ethyl 2-bromobenzoate (B1222928), IR spectroscopy provides critical information about the characteristic vibrational modes of its constituent parts: the 2-bromobenzoate ester and the N-substituted piperidine (B6355638) ring.

The IR spectrum of 2-(1-Piperidinyl)ethyl 2-bromobenzoate is complex, with numerous absorption bands corresponding to the various stretching and bending vibrations of the atoms. A detailed analysis of the spectrum allows for the definitive identification of key functional groups, confirming the successful synthesis of the target compound. The principal absorption peaks and their assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic (Benzene Ring) |

| ~2940, ~2860 | C-H Stretch | Aliphatic (Piperidine Ring and Ethyl Chain) |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1590, ~1470 | C=C Stretch | Aromatic (Benzene Ring) |

| ~1280 | C-O Stretch (asymmetric) | Ester |

| ~1120 | C-O Stretch (symmetric) | Ester |

| ~1100 | C-N Stretch | Tertiary Amine (Piperidine) |

| ~750 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene (B151609) Ring |

| ~660 | C-Br Stretch | Aryl Halide |

Detailed Research Findings:

The analysis of the IR spectrum reveals several key features that confirm the structure of this compound.

Aromatic C-H Stretching: The presence of the benzene ring is indicated by the weak to medium absorption bands observed around 3060 cm⁻¹. These bands are characteristic of the C-H stretching vibrations of sp²-hybridized carbon atoms in an aromatic system.

Aliphatic C-H Stretching: Strong absorption bands are observed in the region of 2940 cm⁻¹ and 2860 cm⁻¹. These are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the ethyl chain, which are composed of sp³-hybridized carbon atoms.

Ester Carbonyl (C=O) Stretching: A very strong and sharp absorption peak is prominently observed at approximately 1725 cm⁻¹. This is a characteristic absorption for the carbonyl group (C=O) of an aromatic ester. The position of this band is influenced by the electronic effect of the ortho-bromo substituent on the benzene ring.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to two or more bands in the 1600-1450 cm⁻¹ region. For this compound, these are observed around 1590 cm⁻¹ and 1470 cm⁻¹.

Ester C-O Stretching: The ester functionality is further confirmed by the presence of two distinct C-O stretching bands. The asymmetric C-O stretching vibration appears as a strong band around 1280 cm⁻¹, while the symmetric C-O stretching vibration is observed as a medium to strong band near 1120 cm⁻¹.

C-N Stretching: The stretching vibration of the tertiary amine's carbon-nitrogen bond within the N-substituted piperidine ring is expected in the 1250-1020 cm⁻¹ range. In this compound, a characteristic absorption is found at approximately 1100 cm⁻¹.

Aromatic C-H Bending: The substitution pattern of the benzene ring can be determined by analyzing the out-of-plane C-H bending vibrations in the fingerprint region (900-650 cm⁻¹). The strong absorption band observed around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring, which is consistent with the structure of a 2-bromobenzoate derivative.

C-Br Stretching: The presence of the bromine atom on the benzene ring is confirmed by a weak to medium absorption band in the lower frequency region of the spectrum, typically around 660 cm⁻¹, which is characteristic of a C-Br stretching vibration in an aryl halide.

Computational and Theoretical Chemistry Studies of 2 1 Piperidinyl Ethyl 2 Bromobenzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity, stability, and intermolecular interactions. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-(1-Piperidinyl)ethyl 2-bromobenzoate (B1222928), a typical DFT study would involve geometry optimization and frequency calculations.

A common choice of functional would be a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory with density functional approximations. This would likely be paired with a Pople-style basis set, for instance, 6-31G(d,p) or a larger one like 6-311++G(d,p), to accurately describe the electronic distribution, including polarization and diffuse functions for the bromine and oxygen atoms.

Such calculations would yield key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-(1-Piperidinyl)ethyl 2-bromobenzoate, the MEP would likely show negative potential around the carbonyl oxygen and the bromine atom, and positive potential around the hydrogen atoms of the piperidinyl and ethyl groups.

A hypothetical table of DFT-calculated properties is presented below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Total Energy | -1500 | Hartrees |

Ab Initio Methods

Ab initio methods are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory provide higher accuracy for electron correlation effects.

These methods would be employed to benchmark the results obtained from DFT. For instance, a single-point energy calculation using a high-level ab initio method on the DFT-optimized geometry can provide a more accurate electronic energy. This is particularly useful for studying non-covalent interactions, which are critical in the biological context.

Molecular Modeling and Simulation

Molecular modeling and simulations provide insights into the dynamic behavior and macroscopic properties of molecules, moving beyond the static picture offered by quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl piperidinyl group in this compound means the molecule can adopt numerous conformations. Conformational analysis is essential to identify the most stable, low-energy structures.

This is typically performed using molecular mechanics force fields (e.g., MMFF94 or AMBER). A systematic or stochastic search of the conformational space would be conducted to generate a variety of possible structures. The energies of these conformers would then be calculated, often using a more accurate quantum mechanical method, to create a potential energy surface. This landscape reveals the global minimum energy conformation and the energy barriers between different conformers, which is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Docking Studies

If this compound were to be investigated for its potential to interact with a biological macromolecule, such as a receptor or enzyme, molecular docking would be the primary computational tool. Docking algorithms predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity.

The process involves preparing the 3D structures of both the ligand (the most stable conformer of this compound) and the target protein. The docking software then samples a large number of possible binding poses and scores them based on a scoring function that estimates the free energy of binding.

The results would highlight key interactions, such as hydrogen bonds (e.g., between the carbonyl oxygen and donor groups on the protein), hydrophobic interactions (involving the bromophenyl and piperidinyl rings), and halogen bonds (a potential interaction involving the bromine atom).

A hypothetical table summarizing docking results is shown below.

Table 2: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | TYR 84, PHE 290, TRP 121 |

| Hydrogen Bonds | 1 (with TYR 84) |

| Hydrophobic Interactions | Phenyl ring with PHE 290, Piperidinyl ring with TRP 121 |

Mechanistic Insights from Computational Methods

Computational methods can be invaluable for elucidating reaction mechanisms. For instance, if this compound were involved in a chemical transformation, such as hydrolysis of the ester bond, computational chemistry could be used to map out the reaction pathway.

This would involve identifying the transition state structures for the proposed mechanism. DFT is commonly used for this purpose. By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. The height of the energy barrier (the activation energy) provides a quantitative measure of the reaction rate.

Furthermore, Natural Bond Orbital (NBO) analysis could be performed on the transition state structure to understand the flow of electrons and the nature of bond breaking and formation during the reaction.

Potential Energy Surface (PES) Exploration

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Exploration of the PES for this compound would be crucial to identify its stable conformations (local minima) and the energy barriers for conformational changes. This analysis would typically involve systematic searches or molecular dynamics simulations.

Data Table: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| A | 0.00 | Data not available |

| B | Data not available | Data not available |

| C | Data not available | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data for the conformational analysis of this compound has been found in the public domain.

Transition State Characterization

The study of chemical reactions involving this compound would necessitate the characterization of transition states. A transition state is a specific configuration along a reaction coordinate that represents the highest energy point. Locating and characterizing these saddle points on the PES are essential for calculating reaction rates and understanding reaction mechanisms. This is typically achieved using various optimization algorithms within quantum chemistry software packages.

No specific transition state characterizations for reactions involving this compound are currently documented in the literature.

Bond Evolution Theory (BET) for Reaction Pathway Analysis

Bond Evolution Theory (BET) provides a powerful framework for analyzing the changes in chemical bonding along a reaction pathway. It uses the topology of the Electron Localization Function (ELF) to describe the breaking and forming of chemical bonds in a detailed, step-by-step manner. An application of BET to a reaction of this compound would offer a deep understanding of the electronic rearrangements that govern its chemical transformations.

As of this review, no BET analyses have been published for this specific compound.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of ¹H and ¹³C chemical shifts.

Vibrational Spectroscopy: Prediction of infrared (IR) and Raman spectra, which correspond to the vibrational modes of the molecule.

Data Table: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (selected protons) | Data not available |

| ¹³C NMR (selected carbons) | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available |

This table is for illustrative purposes only, as no specific computational spectroscopic studies for this compound were found.

Reactivity Index Analysis

Reactivity indices, derived from conceptual DFT, are used to predict the reactivity of different sites within a molecule. These indices include:

Fukui Functions: Indicate the propensity of a site to undergo nucleophilic or electrophilic attack.

An analysis of these indices for this compound would identify the most reactive parts of the molecule, guiding the prediction of its chemical behavior in various reactions.

Data Table: Hypothetical Reactivity Indices for this compound

| Atom/Site | Fukui Index (f⁻) | Fukui Index (f⁺) |

| N (piperidine) | Data not available | Data not available |

| C (carbonyl) | Data not available | Data not available |

| C-Br | Data not available | Data not available |

This table is illustrative. The necessary computational studies to generate these data for this compound are not available in the reviewed literature.

Derivatives and Analog Synthesis of 2 1 Piperidinyl Ethyl 2 Bromobenzoate

Structural Modifications of the Piperidine (B6355638) Ring

The piperidine ring is a prevalent scaffold in medicinal chemistry, offering significant opportunities for structural alteration to influence a molecule's interaction with biological targets. researchgate.net Its flexibility and capacity for substitution make it a key target for analogue synthesis. researchgate.net

The introduction of substituents onto the piperidine ring is a primary strategy for creating analogues. This is typically achieved by synthesizing a substituted piperidine intermediate which is then incorporated into the final molecule. A general approach involves the synthesis of a substituted 2-(piperidin-1-yl)ethan-1-ol, followed by esterification with 2-bromobenzoyl chloride or 2-bromobenzoic acid.

Various synthetic methods can produce substituted piperidines. For example, 2- and 2,6-substituted piperidines can be prepared via palladium(II)-catalyzed reactions. ajchem-a.com Rhodium-catalyzed C-H functionalization offers a powerful tool for the regio-, diastereo-, and enantioselective introduction of functional groups at the C-2, C-3, and C-4 positions of the piperidine ring. nih.gov Furthermore, substituted 4-piperidones are common and versatile intermediates that can be synthesized through methods like the reaction of substituted aldehydes, ammonium (B1175870) acetate (B1210297), and dialkyl ketones. acs.orgresearchgate.net These piperidones can then be further elaborated to the required substituted 2-(piperidin-1-yl)ethan-1-ol precursors. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications, such as adding a methyl group to a piperazine (B1678402) ring (a close analogue of piperidine), can lead to a profound loss of activity in some systems, highlighting the sensitivity of biological targets to steric changes. nih.gov

Table 1: Examples of Substituted Piperidine Analogues This table is for illustrative purposes, showing how substituents on the piperidine ring alter the final compound.

| Piperidine Precursor | Resulting Analogue Name | Position of Substitution |

|---|---|---|

| 2-(4-Methylpiperidin-1-yl)ethan-1-ol | 2-(4-Methylpiperidin-1-yl)ethyl 2-bromobenzoate (B1222928) | C-4 |

| 2-(3-Phenylpiperidin-1-yl)ethan-1-ol | 2-(3-Phenylpiperidin-1-yl)ethyl 2-bromobenzoate | C-3 |

| 2-(2-Ethylpiperidin-1-yl)ethan-1-ol | 2-(2-Ethylpiperidin-1-yl)ethyl 2-bromobenzoate | C-2 |

To increase the three-dimensionality and structural rigidity of the molecule, spiropiperidine and condensed (or fused) piperidine systems can be synthesized. The introduction of spirocenters, where two rings are linked by a single common atom, is a recognized strategy for creating more complex 3D structures. springernature.combepls.com This approach is part of a broader design concept known as "escaping from flatland," which posits that molecules with higher sp3-hybridized carbon fractions (i.e., less flatness) often have improved physicochemical properties and higher clinical success rates. nih.govacs.org

The synthesis of spiropiperidines can be approached in two primary ways: forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a pre-existing carbocycle or heterocycle. researchgate.net For example, a δ-amino-β-ketoester can react with a cyclic ketone to generate a 2-spiropiperidine scaffold. researchgate.net A series of novel spiro-piperidinyl pyrazolones has been synthesized by reacting N-Boc protected ethyl nipecotate with aldehydes, followed by oxidation and cyclization with hydrazine (B178648) hydrate. researchgate.net

Condensed piperidine derivatives, where the piperidine ring is fused to another ring, can be formed via intramolecular cyclization reactions. nih.gov Strategies such as radical-mediated cyclizations or Pictet-Spengler reactions on appropriately functionalized piperidine precursors can yield bicyclic systems like indolizidines or quinolizidines. nih.govnih.gov These rigid scaffolds can then be esterified with the bromobenzoate moiety.

Table 2: Examples of Spirocyclic and Condensed Piperidine Systems This table illustrates advanced piperidine modifications to enhance structural complexity.

| Ring System Type | Example Precursor Core | Synthetic Strategy Highlight |

|---|---|---|

| Spiropiperidine | Spiro[piperidine-4,2'-indane] | Formation of piperidine on a pre-formed indane ring. |

| Spiropiperidine | Spiro[chromane-2,4'-piperidine] | Reaction of a piperidine precursor with a chromanone derivative. bepls.com |

| Condensed Piperidine | Indolizidine | Intramolecular cyclization of a 2-(bromomethyl)piperidine (B7897292) derivative. nih.gov |

| Condensed Piperidine | Pyrazolo[3,4-c]pyridin-7'(2'H)-one | Parham-type cyclization to furnish a spirolactam core. nih.gov |

Modifications of the Bromobenzoate Moiety

Altering the electronic and steric properties of the benzoate (B1203000) portion of the molecule provides another avenue for creating diverse analogues.

The 2-bromo substituent on the benzoic acid ring can be replaced with other halogens (Cl, F, I), or additional substituents can be introduced onto the aromatic ring. The synthesis of these analogues begins with a correspondingly substituted benzoic acid. For example, 2-chlorobenzoic acid is prepared by the oxidation of 2-chlorotoluene (B165313) or hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.orgchemicalbook.com Similarly, 2,4-dichlorobenzoic acid can be prepared via the liquid-phase oxidation of 2,4-dichlorotoluene. wikipedia.orgresearchgate.netgoogle.com General methods for the palladium-catalyzed halogenation of benzoic acids also exist, allowing for the synthesis of a wide variety of starting materials. google.comwipo.int

Once the desired substituted benzoic acid is obtained, it can be converted to its corresponding acyl chloride (e.g., using thionyl chloride) and reacted with 2-(1-piperidinyl)ethan-1-ol to form the final ester analogue. Copper-catalyzed cross-coupling reactions have been developed for the amination of 2-chlorobenzoic acids, demonstrating that the halogen at the 2-position is reactive and can be a site for further modification if desired. nih.gov

Table 3: Examples of Modified Bromobenzoate Analogues This table shows variations in the substitution pattern of the benzoate ring.

| Starting Benzoic Acid | Resulting Analogue Name |

|---|---|

| 2-Chlorobenzoic acid | 2-(1-Piperidinyl)ethyl 2-chlorobenzoate |

| 2-Iodobenzoic acid | 2-(1-Piperidinyl)ethyl 2-iodobenzoate |

| 2-Bromo-5-fluorobenzoic acid | 2-(1-Piperidinyl)ethyl 2-bromo-5-fluorobenzoate |

| 2,4-Dichlorobenzoic acid | 2-(1-Piperidinyl)ethyl 2,4-dichlorobenzoate |

The ethyl groups in both the ester and the piperidinylethyl linker can be modified. The "ethyl" of the ester can be changed by using a different alcohol in the final esterification step (e.g., methanol (B129727) for a methyl ester, propanol (B110389) for a propyl ester). Alternatively, transesterification can be employed, where the ethyl ester is reacted with a different alcohol in the presence of a catalyst to swap the alkyl group. nih.gov This method is particularly useful for converting commercially available ethyl or methyl esters into higher homologues or introducing more complex alcohol moieties. nih.gov

The ethyl linker between the piperidine nitrogen and the ester oxygen can also be altered. For example, starting with 1-(1-piperidinyl)-2-propanol instead of 2-(1-piperidinyl)ethan-1-ol would introduce a methyl group on the carbon adjacent to the oxygen atom. Synthesis of such substituted amino alcohols can be achieved through various routes, including the reduction of corresponding amino ketones or the ring-opening of epoxides with piperidine.

Design Principles for Novel Analogues

The synthesis of the derivatives described above is guided by rational design principles aimed at optimizing molecular properties.

A key principle is the "escape from flatland," which encourages the synthesis of molecules with greater three-dimensionality. acs.org Increasing the fraction of sp3-hybridized carbons (Fsp3) and introducing chiral centers are strategies believed to improve properties like solubility and reduce the risk of clinical trial attrition. nih.govacs.org This principle provides a strong rationale for synthesizing the spiropiperidine and condensed piperidine derivatives discussed in section 7.1.2.

Bioisosterism is another powerful strategy in drug design. ajptr.comnih.gov It involves replacing a functional group with another that has similar physical or chemical properties to enhance desired characteristics or reduce toxicity. ajptr.com For the benzoate moiety, the ester functional group could be replaced by a more metabolically stable bioisostere, such as a trifluoroethylamine or certain heterocycles. drughunter.comu-tokyo.ac.jp The phenyl ring itself could be swapped for a bioisosteric ring like a thiophene (B33073) or a bicyclo[1.1.1]pentane to alter properties while maintaining key interactions. nih.govresearchgate.net

Finally, structure-activity relationship (SAR) studies are fundamental to analogue design. researchgate.net SAR involves systematically synthesizing and testing analogues to understand how specific structural changes affect biological activity. researchgate.net For instance, SAR studies on piperazine-containing compounds revealed that the piperazine and isoquinoline (B145761) rings were essential for activity, providing clear guidance on which parts of the molecule to modify and which to conserve. nih.gov The synthetic modifications detailed in this article provide the chemical tools necessary to conduct such systematic explorations.

Analytical Methodologies for Research on 2 1 Piperidinyl Ethyl 2 Bromobenzoate

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. This separation is achieved by distributing the components between a stationary phase and a mobile phase. For a compound like 2-(1-Piperidinyl)ethyl 2-bromobenzoate (B1222928), various chromatographic techniques are essential throughout its synthesis and quality control processes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantitative analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and precision. novasolbio.comalwsci.com It is particularly effective for separating non-volatile compounds like 2-(1-Piperidinyl)ethyl 2-bromobenzoate.

The method involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. The components of the sample separate based on their differential interactions with the stationary and mobile phases. For bromobenzoate esters, reversed-phase HPLC is common. sielc.com In this mode, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comchromatographytoday.commdpi.com

A typical HPLC method for a related compound, ethyl 2-bromobenzoate, can be adapted. sielc.com The separation can be achieved on a reversed-phase column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the bromobenzoate moiety absorbs UV light. usda.gov

Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations. researchgate.net The peak area of the analyte in the sample chromatogram is then compared to the calibration curve to determine its concentration. This allows for the precise determination of the compound's purity and the quantification of any impurities. novasolbio.com

Table 1: Illustrative HPLC Parameters for Analysis of Bromobenzoate Esters

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., Phenomenex Luna C8(2)) | Provides effective separation for bromophenolic and related compounds. mdpi.com |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or 0.05% TFA) | Common mobile phase for reversed-phase chromatography of brominated compounds. chromatographytoday.commdpi.com |

| Elution | Gradient or Isocratic | Gradient elution is often used to separate compounds with a wide range of polarities. chromatographytoday.commdpi.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. chromatographytoday.com |

| Detector | UV-Vis or Photodiode Array (PDA) at ~254 nm or ~280 nm | The aromatic ring allows for strong UV absorbance for detection. usda.gov |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. alwsci.com In the context of this compound synthesis, GC is primarily used to analyze for volatile impurities, residual starting materials, or side-products. novasolbio.com The compound itself may not be sufficiently volatile for direct GC analysis without derivatization, but the technique is crucial for monitoring related volatile substances.

The principle of GC involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column. researchgate.net The column contains a stationary phase, and separation occurs as different compounds travel through the column at different rates depending on their volatility and interaction with the stationary phase. researchgate.net

GC is often coupled with a mass spectrometer (GC-MS), which acts as a highly specific and sensitive detector. researchgate.netnih.gov The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a mass spectrum that can be used to identify the compound by comparing it to spectral libraries. nih.gov This is invaluable for identifying unknown impurities. For halogenated compounds, GC-MS can provide definitive structural information. nih.govresearchgate.net

Table 2: Representative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Capillary column with a non-polar stationary phase (e.g., 5% Phenyl methyl siloxane) | A versatile column suitable for a wide range of volatile organic compounds. nist.gov |

| Carrier Gas | Helium at 1 mL/min | An inert and efficient carrier gas for GC-MS. nih.gov |

| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the sample. nih.gov |

| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 320°C) | Separates components with different boiling points effectively. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural identification of eluted compounds. researchgate.net |

| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization method that generates reproducible fragmentation patterns. nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in organic synthesis to monitor the progress of a reaction. sigmaaldrich.comyoutube.com For the synthesis of this compound, which is an esterification reaction, TLC is an ideal tool to qualitatively track the consumption of starting materials and the formation of the product. studylib.netlibretexts.org

A TLC plate is typically a sheet of glass, plastic, or aluminum coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. youtube.com A small spot of the reaction mixture is applied near the bottom of the plate, alongside spots of the starting materials for reference. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). youtube.com

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it. studylib.net Separation occurs based on the principle of adsorption; polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds are carried further by the mobile phase. youtube.com In a typical esterification, the ester product is less polar than the starting carboxylic acid and alcohol, and will therefore have a higher retention factor (Rf) value on the TLC plate. researchgate.net

The separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent like potassium permanganate (B83412) or an iodine chamber. youtube.comresearchgate.net By observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time, a chemist can determine when the reaction is complete. libretexts.org

Table 3: Typical TLC System for Monitoring Esterification

| Parameter | Description | Rationale/Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | Silica gel is a polar adsorbent suitable for separating a wide range of organic compounds. sigmaaldrich.comyoutube.com |

| Mobile Phase | Mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate) | The ratio is adjusted to achieve good separation (Rf values between 0.2 and 0.8). studylib.net |

| Application | Capillary spotter | Allows for the application of small, concentrated spots. libretexts.org |

| Development | In a closed chamber saturated with mobile phase vapor | Ensures reproducible results by maintaining a consistent atmosphere. youtube.com |

| Visualization | UV lamp (at 254 nm) and/or chemical stain (e.g., Iodine, KMnO₄) | The bromobenzoate ring is UV-active. Stains are used for UV-inactive compounds. youtube.comresearchgate.net |

Column Chromatography for Purification

After a chemical reaction is complete, the desired product often needs to be separated from unreacted starting materials, catalysts, and by-products. Column chromatography is the standard method for purifying compounds on a preparative scale in a laboratory setting. cardiff.ac.uk

This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel. The crude reaction mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. cardiff.ac.uk The components of the mixture separate into bands as they travel down the column at different rates, based on their affinity for the stationary phase and solubility in the eluent. Fractions are collected as the solvent exits the column, and those containing the pure product (as determined by TLC analysis) are combined. cardiff.ac.uk For boronic esters, which can be challenging to purify, methods using silica gel impregnated with boric acid have been developed to improve separation. researchgate.net

Purity Assessment Methodologies

Assessing the purity of a pharmaceutical intermediate like this compound is a critical step in quality control. novasolbio.com Purity is not simply the absence of other substances but a detailed profile of the main component and any impurities present. pharmaguru.co A multi-technique approach is typically required for a comprehensive assessment. youtube.com

Chromatographic Purity: HPLC is the primary method for determining purity. alwsci.compharmaguru.co The purity is often calculated using an area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. pharmaguru.co

Identification of Impurities: When impurities are detected, techniques like LC-MS are employed to identify their molecular weights and potential structures. youtube.com This information is crucial for understanding the reaction pathways and for toxicological assessment.

Volatile Impurities: GC or GC-MS is used to quantify residual solvents and other volatile impurities that would not be detected by HPLC. novasolbio.comalwsci.com

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the main component and can also help identify impurities if they are present in sufficient quantities. youtube.com

Physical Comparison: Simpler methods, such as comparing the melting point or color of a batch to that of a certified pure standard, can provide a preliminary indication of purity. moravek.com

Method Validation in Chemical Analysis

Before an analytical method can be used for routine quality control in the pharmaceutical industry, it must be validated. nih.govpharmastate.academy Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netscioninstruments.com The International Conference on Harmonisation (ICH) provides guidelines for validation, which include evaluating several key parameters. researchgate.net

Table 4: Key Parameters for Analytical Method Validation

| Parameter | Description | Purpose |

|---|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components. pharmastate.academyresearchgate.net | Ensures that the signal measured is only from the compound of interest. scioninstruments.com |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmastate.academyscioninstruments.com | Establishes the concentration range over which the analysis is accurate. |

| Range | The interval between the upper and lower concentration levels of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. scioninstruments.com | Defines the operational limits of the method. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. pharmastate.academyresearchgate.net | Measures the systematic error of the method. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. pharmastate.academyresearchgate.net | Measures the random error of the method. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.com | Defines the sensitivity of the method for detecting impurities. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scioninstruments.com | Defines the lowest concentration at which an impurity can be reliably measured. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). pharmastate.academy | Provides an indication of the method's reliability during normal usage. |

Future Research Directions and Emerging Trends in 2 1 Piperidinyl Ethyl 2 Bromobenzoate Chemistry

Exploration of Novel Synthetic Routes

The classical synthesis of 2-(1-Piperidinyl)ethyl 2-bromobenzoate (B1222928) typically involves esterification and nucleophilic substitution. However, future research will likely focus on developing more efficient, selective, and scalable synthetic strategies. The development of facile and cost-effective methods for producing piperidine (B6355638) analogs is a significant focus in organic chemistry. ajchem-a.com Emerging areas include the adoption of flow chemistry for continuous manufacturing, which can offer superior control over reaction parameters and improve safety and scalability. Furthermore, the use of advanced catalytic systems, such as photoredox catalysis, could open new pathways for forming the ester linkage or introducing the bromo-substituent under milder conditions. Another promising avenue is the exploration of C-H activation strategies, which could potentially build the core structure from simpler, more abundant starting materials, thereby reducing the number of synthetic steps.

| Emerging Synthetic Approach | Potential Advantage | Key Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Optimization of reactor design and reaction conditions for continuous production. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity. | Development of new photocatalysts for efficient esterification and arylation. |

| C-H Activation | Increased atom economy, reduced synthetic steps. | Discovery of selective catalysts for direct functionalization of precursor molecules. |

| Biocatalysis | High stereoselectivity, green reaction conditions. | Screening and engineering of enzymes for the synthesis of the ester precursor. |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like NMR and IR are fundamental for structural elucidation, advanced techniques can provide unprecedented insight into the molecule's conformational dynamics, solid-state structure, and intermolecular interactions. utoronto.cablogspot.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the complex structure of such molecules. utoronto.ca Future studies could employ solid-state NMR (ssNMR) to understand the compound's structure and polymorphism in the solid phase. Chiroptical spectroscopy techniques, like Vibrational Circular Dichroism (VCD), could be used to study its stereochemistry if chiral variants are synthesized. Additionally, terahertz (THz) spectroscopy is an emerging technique that can probe low-frequency vibrational modes, offering unique information about crystal packing and intermolecular bonds. researchgate.net

| Technique | Information Gained | Potential Application for 2-(1-Piperidinyl)ethyl 2-bromobenzoate |

| Solid-State NMR (ssNMR) | Polymorphism, crystal packing, and dynamics in the solid state. | Characterizing different solid forms and understanding their stability. |

| 2D NMR (COSY, NOESY, HSQC, HMBC) | Detailed connectivity, spatial proximity of atoms, and stereochemistry. utoronto.cayoutube.com | Complete and unambiguous structural assignment and conformational analysis in solution. utoronto.cayoutube.com |

| Terahertz (THz) Spectroscopy | Low-frequency vibrations, intermolecular interactions. researchgate.net | Probing crystal lattice vibrations and identifying polymorphs. researchgate.net |

| Mass Spectrometry Imaging (MSI) | Spatial distribution of the compound in complex matrices. | Visualizing the compound's location in formulated products or biological tissues (in a research context). |

Integration of Machine Learning and AI in Synthetic Design and Prediction

| AI/ML Application | Function | Impact on Research |

| Retrosynthesis Prediction | Suggests synthetic routes from target molecule to starting materials. pharmafeatures.comyoutube.com | Accelerates the design of novel and efficient syntheses. pharmafeatures.com |

| Reaction Optimization | Predicts optimal conditions (catalyst, solvent, temperature) for maximum yield. mdpi.com | Reduces the number of experiments needed, saving time and resources. medium.com |

| Property Prediction | Forecasts physicochemical and spectroscopic properties of new derivatives. rjpn.org | Guides the design of molecules with desired characteristics before synthesis. |

| Automated Synthesis | Combines AI-driven planning with robotic systems for autonomous execution. pharmafeatures.com | Enables high-throughput synthesis and discovery of new compounds. |

Development of Green and Sustainable Synthesis Protocols

In line with the growing importance of green chemistry, future research will undoubtedly focus on developing more environmentally benign methods for synthesizing this compound. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources. researchgate.net Key areas of development include the use of greener solvents, such as bio-derived solvents or supercritical fluids, to replace traditional volatile organic compounds. The development of highly efficient and recyclable catalysts, including nanocatalysts or enzymes (biocatalysts), can significantly reduce waste and environmental impact. ajchem-a.com Another emerging trend is mechanochemistry, where reactions are induced by mechanical force, often in the absence of a solvent. Applying these principles can lead to a more sustainable manufacturing process with a lower environmental footprint. researchgate.net

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Safer Solvents | Replacing traditional solvents with water, bio-solvents, or ionic liquids. ajchem-a.com | Reduced toxicity and environmental pollution. |

| Catalysis | Using recyclable solid-supported catalysts or biocatalysts. researchgate.net | Increased atom economy, reduced waste, and milder reaction conditions. |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. researchgate.net | Lower Process Mass Intensity (PMI) and reduced environmental impact. rsc.org |

| Energy Efficiency | Utilizing methods like mechanochemistry or microwave-assisted synthesis. | Reduced energy consumption and faster reaction times. |

Investigation of Unprecedented Reactivity Patterns

The chemical structure of this compound, featuring an aryl bromide, an ester, and a tertiary amine, offers fertile ground for exploring novel chemical transformations. The aryl bromide moiety is a versatile handle for a wide range of cross-coupling reactions, and future research could explore its participation in newly developed catalytic systems, such as multimetallic catalysis, which can enable challenging couplings. nih.govnih.gov The ortho-position of the bromo and ester groups may lead to interesting neighboring group participation or directed C-H functionalization reactions on the aromatic ring. Furthermore, the piperidine ring itself could be a site for novel reactivity, such as ring-opening reactions or functionalization under specific catalytic conditions. Exploring the compound's reactivity under unconventional conditions, such as in electrochemical cells or under photochemical irradiation, could also unveil unprecedented reaction pathways. organic-chemistry.orgrsc.org

| Reactive Moiety | Potential Novel Reaction | Significance |

| Aryl Bromide | Multimetallic cross-coupling reactions or photoredox-catalyzed arylations. nih.govnih.gov | Access to a wider range of complex derivatives and novel molecular scaffolds. |

| Ortho-substituted Benzene (B151609) Ring | Directed C-H functionalization or dearomatization reactions. acs.org | Enables precise modification of the aromatic core to tune properties. |

| Ester Group | Decarboxylative coupling reactions. | A non-traditional approach to form new carbon-carbon bonds. |

| Piperidine Ring | Catalytic C-H functionalization or selective ring-opening. | Creation of new analogs with significantly altered structures and properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.